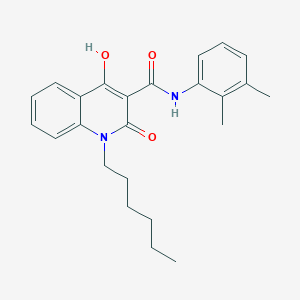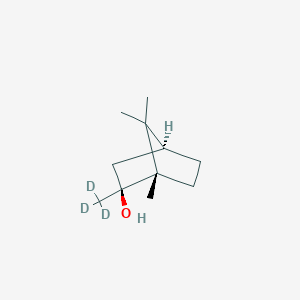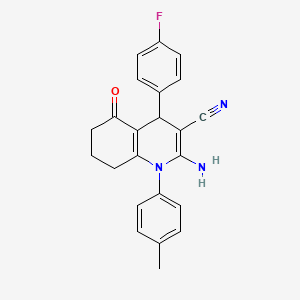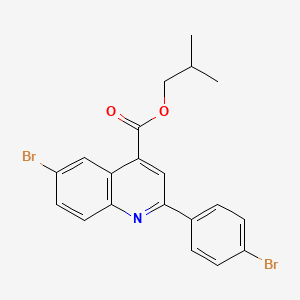
N-(2,3-dimethylphenyl)-1-hexyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-1-hexyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a complex organic compound with the following structural formula:
C15H16NO3
This compound belongs to the quinoline class and contains a carboxamide functional group. Its synthesis and applications have attracted scientific interest due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of N-(2,3-dimethylphenyl)-1-hexyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide. One common approach involves the condensation of 2,3-dimethylaniline with hexyl isocyanate, followed by cyclization to form the quinoline ring. The carboxamide group is then introduced via reaction with an appropriate acid chloride.
Reaction Conditions::Condensation and Cyclization: The reaction typically occurs under reflux conditions using a suitable solvent (e.g., chloroform or dichloromethane) and a base (such as triethylamine).
Carboxamide Formation: The carboxamide group is introduced using acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., pyridine).
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: N-(2,3-dimethylphenyl)-1-hexyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Substitution: The compound may participate in nucleophilic substitution reactions at the carboxamide nitrogen.
Reduction: Reduction of the quinoline ring system could yield tetrahydroquinoline derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution: Ammonia or primary amines.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Major Products:: The specific products formed depend on reaction conditions and substituents. Oxidation may yield quinone derivatives, while substitution could lead to various amide or amine derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Researchers explore its pharmacological properties, including potential antitumor, anti-inflammatory, or antimicrobial effects.
Biological Studies: It may serve as a probe to investigate cellular processes or molecular targets.
Materials Science: Its unique structure could inspire novel materials or sensors.
Wirkmechanismus
The compound’s mechanism of action likely involves interactions with specific receptors or enzymes. Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While N-(2,3-dimethylphenyl)-1-hexyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique, similar compounds include:
2-Bromo-benzamide: A simpler benzamide derivative .
N,N-Dimethyl p-bromobenzamide: Another related compound .
Eigenschaften
Molekularformel |
C24H28N2O3 |
|---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
N-(2,3-dimethylphenyl)-1-hexyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C24H28N2O3/c1-4-5-6-9-15-26-20-14-8-7-12-18(20)22(27)21(24(26)29)23(28)25-19-13-10-11-16(2)17(19)3/h7-8,10-14,27H,4-6,9,15H2,1-3H3,(H,25,28) |
InChI-Schlüssel |
DIQIKBWJROKCCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC(=C3C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-(3-{[2-(Dimethylamino)anilino]carbonyl}-4-hydroxy-1-naphthyl)diazenyl]benzenesulfonic acid](/img/structure/B12053519.png)
![(2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B12053520.png)

![N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B12053526.png)
![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12053540.png)
![(1R,2R,3S,4S)-(-)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12053546.png)




![Dimethyl 3-(4-methylbenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B12053593.png)

![2-(tert-Butyl)-4-(3-(dimethyl(vinyl)silyl)propoxy)-6-(5-methoxy-2H-benzo[d][1,2,3]triazol-2-yl)phenol](/img/structure/B12053609.png)
![N-(2-Isopropylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12053616.png)
